Sulfo DBCO-Amine

Overview

Description

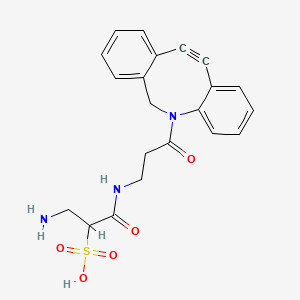

Sulfo DBCO-Amine is a water-soluble building block containing a DBCO moiety . It can be used to derivatize carboxyl-containing molecules or activated esters (e.g., The NHS ester) with a DBCO moiety through a stable amide bond . The low mass weight will add minimal spacer to modified molecules, and the hydrophilic sulfonated spacer arm will greatly improve the water solubility of DBCO derivatized molecules .

Synthesis Analysis

This compound is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Molecular Structure Analysis

The molecular formula of this compound is C21H21N3O5S . It has a molecular weight of 427.5 .Chemical Reactions Analysis

This compound contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This reaction is commonly used for copper-free Click Chemistry reactions .Physical And Chemical Properties Analysis

This compound has a density of 1.47±0.1 g/cm3 . It has a pKa value of -1.59±0.50 . It is soluble in DMSO and DMF .Scientific Research Applications

Synthesis and Applications in Drug Design : Sulfenamides, sulfinamides, and sulfonamides, which include Sulfo DBCO-Amine compounds, are crucial as building blocks in medical chemistry. They are significantly used in drug design and discovery programs, highlighting the importance of developing efficient processes for their preparation. These compounds are synthesized through oxidative coupling of thiols and amines, offering structurally diverse products in a single step and reducing waste generation (Cao et al., 2021).

Environmentally Friendly Synthesis Methods : An environmentally benign electrochemical method has been developed for the synthesis of sulfonamides, including this compound. This method involves oxidative coupling between thiols and amines, driven entirely by electricity without the need for sacrificial reagents or additional catalysts. This approach is noteworthy for its mild reaction conditions and broad substrate scope (Laudadio et al., 2019).

Removal of Organic Amine Impurities : Research into the purification process of Sulfo-1-cyclohexanecarboxylic acid, a related compound, involves the removal of organic amine impurities. This purification is critical for maintaining the purity and effectiveness of the final product, which has implications for the use of this compound in various applications (Wen-jua, 2013).

Studying Self-Association and Branching in Polymers : this compound compounds are studied for their self-association behavior in polymers. Research using fluorescence probes has investigated the self-association of poly(sulfone amines) with varying degrees of branching, providing insights into the properties of these polymers in solution (Gao, Yan, & Chen, 2002).

Innovative Synthesis of Sulfonamides for Pharmaceuticals : A novel method for the single-step synthesis of sulfonamides combines aryl boronic acids, amines, and sulfur dioxide using a Cu(II) catalyst. This method is significant for producing a broad range of sulfonamides, including this compound, and is validated by incorporating various drugs and drug-fragments into the process (Chen, Murray, Davies, & Willis, 2018).

Mechanism of Action

Target of Action

Sulfo DBCO-Amine is primarily used to derivatize carboxyl-containing molecules or activated esters (e.g., NHS ester) with a DBCO moiety through a stable amide bond . The DBCO moiety is the primary target of this compound, and it plays a crucial role in facilitating copper-free Click Chemistry reactions .

Mode of Action

This compound interacts with its targets (carboxyl-containing molecules or activated esters) by forming a stable amide bond with the DBCO moiety . This interaction results in the modification of the target molecules, adding a minimal spacer due to the low mass weight of this compound .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction . This reaction is a type of Click Chemistry, which is a reliable, high-yielding reaction that results in a stable triazole linkage .

Pharmacokinetics

The compound’s hydrophilic sulfonated spacer arm is known to greatly improve the water solubility of dbco derivatized molecules , which could potentially enhance its bioavailability.

Result of Action

The action of this compound results in the derivatization of target molecules with a DBCO moiety . This modification can enhance the water solubility of the derivatized molecules due to the hydrophilic sulfonated spacer arm of this compound .

Action Environment

Given that this compound is used in copper-free click chemistry reactions , it can be inferred that the absence of copper ions in the environment could be a crucial factor for its action.

Safety and Hazards

properties

IUPAC Name |

3-amino-1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-1-oxopropane-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5S/c22-13-19(30(27,28)29)21(26)23-12-11-20(25)24-14-17-7-2-1-5-15(17)9-10-16-6-3-4-8-18(16)24/h1-8,19H,11-14,22H2,(H,23,26)(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNNWQSOQIRTRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CN)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

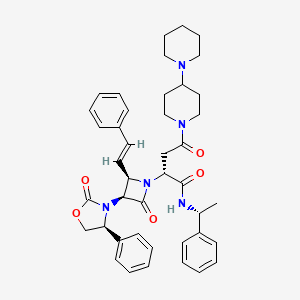

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,2-Diphenylethyl)-2-(imidazo[1,2-A]pyridin-6-YL)quinazolin-4-amine](/img/structure/B610989.png)

![4-(1H-1,3-benzodiazol-1-yl)-N-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B610993.png)

![N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2S,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide](/img/structure/B610999.png)

![(6AS,6a'S)-3,3'-(propane-1,3-diylbis(oxy))bis(2-methoxy-7,12-dihydrobenzo[5,6][1,4]diazepino[1,2-b]isoquinolin-14(6aH)-one)](/img/structure/B611006.png)